4-(chloromethyl)-5-(methoxymethyl)-1,3-oxazole
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Overview
Description
4-(chloromethyl)-5-(methoxymethyl)-1,3-oxazole is a heterocyclic organic compound that contains both chlorine and methoxy functional groups attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-5-(methoxymethyl)-1,3-oxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-5-methoxymethyl-1,3-oxazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-5-(methoxymethyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The oxazole ring can be reduced under specific conditions to form corresponding saturated compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted oxazoles with various functional groups.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of saturated oxazole derivatives.
Scientific Research Applications
4-(chloromethyl)-5-(methoxymethyl)-1,3-oxazole has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-5-(methoxymethyl)-1,3-oxazole involves its interaction with various molecular targets. The chlorine and methoxymethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The oxazole ring can also interact with biological targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 4-(chloromethyl)-1,3-oxazole
- 5-(methoxymethyl)-1,3-oxazole
- 4-(bromomethyl)-5-(methoxymethyl)-1,3-oxazole
Uniqueness
4-(chloromethyl)-5-(methoxymethyl)-1,3-oxazole is unique due to the presence of both chlorine and methoxymethyl groups on the oxazole ring
Properties
CAS No. |
1529522-98-2 |
---|---|
Molecular Formula |
C6H8ClNO2 |
Molecular Weight |
161.6 |
Purity |
95 |
Origin of Product |
United States |
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